Cas no 13855-33-9 (Cyclopentanemethanol,a-methyl-3-(1-methylethyl)-)

Cyclopentanemethanol,a-methyl-3-(1-methylethyl)- structure
13855-33-9 structure
Product Name:Cyclopentanemethanol,a-methyl-3-(1-methylethyl)-
CAS No:13855-33-9
MF:C10H20O
MW:156.265203475952
CID:236783
PubChem ID:227624
Update Time:2025-04-19

Cyclopentanemethanol,a-methyl-3-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanol,a-methyl-3-(1-methylethyl)-
    • 1-(3-propan-2-ylcyclopentyl)ethanol
    • 1-(3-Isopropyl-cyclopentyl)-aethanol
    • 1-(3-isopropyl-cyclopentyl)-ethanol
    • 1-[3-(propan-2-yl)cyclopentyl]ethanol
    • 1-< 3-Isopropylcyclopent-1-yl> -ethanol
    • AC1L5FML
    • AC1Q76NB
    • AR-1B9165
    • CTK4C1293
    • Dihydropinolol
    • KST-1B0762
    • NSC19523
    • Opt.-inakt. 1-(1-Hydroxy-aethyl)-3-isopropyl-cyclopentan
    • Tetrahydroisocampher
    • NSC-19523
    • DTXSID30280979
    • 13855-33-9
    • SCHEMBL13855719
    • Inchi: 1S/C10H20O/c1-7(2)9-4-5-10(6-9)8(3)11/h7-11H,4-6H2,1-3H3
    • InChI Key: XLHVOKIZFAFSCV-UHFFFAOYSA-N
    • SMILES: OC(C)C1CCC(C(C)C)C1

Computed Properties

  • Exact Mass: 156.1515
  • Monoisotopic Mass: 156.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.898
  • Boiling Point: 219.6°C at 760 mmHg
  • Flash Point: 94.6°C
  • Refractive Index: 1.46
  • PSA: 20.23
  • LogP: 2.43950

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